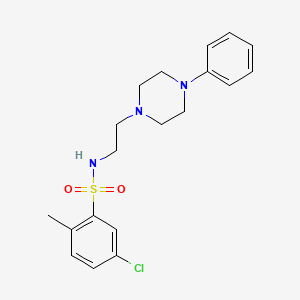

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylpiperazine moiety attached to a benzenesulfonamide core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name |

5-chloro-2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2S/c1-16-7-8-17(20)15-19(16)26(24,25)21-9-10-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-8,15,21H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFBTSALZUKWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Phenylpiperazine Moiety: The synthesis begins with the preparation of 4-phenylpiperazine, which can be achieved through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

Attachment to the Benzenesulfonamide Core: The phenylpiperazine is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide":

Chemical Properties and Structure

- Structure: this compound contains a central benzenesulfonamide moiety with chloro and methyl substituents on the benzene ring and a phenylpiperazine ethyl group attached to the nitrogen .

- Formula: The molecular formula is C19H24ClN3O2S .

- Molecular Weight: The molecular weight is 393.9 .

- SMILES Notation: The SMILES notation is Cc1ccc(Cl)cc1S(=O)(=O)NCCN1CCN(c2ccccc2)CC1 .

Potential Applications

While the search results do not directly specify applications of "this compound", they do provide some context regarding related compounds and potential applications:

- Inhibitory Kappa B Kinase α (IKKα) Inhibitors: Research has been done on IKKα and IKKβ inhibitors for regulation of NF-κB signaling and cellular transcription .

- Benzenesulfonamide Derivatives: 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives exhibit cytotoxic activity against human cancer cell lines .

- Pyrazole Biomolecules: Pyrazole-containing molecules have anti-inflammatory and anticancer applications . Examples include celecoxib, lonazolac, and tepoxaline .

- Molecular Hybrids: 2-mercaptobenzenesulfonamide fragments can be combined with 4-amino-6-R2-1,3,5-triazin-2-yl rings to create molecular hybrids .

- Piperazine Derivatives: Piperazine is a structural motif found in various compounds with different applications .

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide

- Methyl N-4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenylsulfonylcarbamate

- 5-chloro-2-pentanone

Uniqueness

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of the phenylpiperazine moiety, which imparts specific pharmacological properties not found in other similar compounds. This structural feature allows for selective interactions with certain biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

5-chloro-2-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer contexts. The presence of the piperazine moiety is significant as it often contributes to the pharmacological properties of compounds.

Research indicates that compounds with sulfonamide structures can inhibit various enzymes and pathways involved in cancer progression. The specific mechanisms for this compound may include:

- Inhibition of Carbonic Anhydrases : Similar compounds have shown selective inhibition of cancer-related carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

- Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Biological Activity Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Below is a summary of findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 activation |

| A549 (Lung Cancer) | 2.41 | Inhibition of proliferation |

| PANC-1 (Pancreatic) | 1.5 | Selective inhibition of hCA IX |

| SK-MEL-2 (Melanoma) | 0.75 | Induction of autophagy |

These values indicate significant potency, especially against breast and pancreatic cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar sulfonamide derivatives:

- Cytotoxicity Studies : Research on oxadiazole derivatives has shown that modifications to the phenyl ring can enhance cytotoxicity against leukemia cell lines, suggesting that structural modifications could optimize the activity of this compound .

- Structure-Activity Relationships : The introduction of halogen atoms in the phenyl ring has been correlated with increased antiproliferative activity, guiding future modifications to enhance efficacy .

- In Vivo Studies : While most studies focus on in vitro evaluations, ongoing research aims to transition findings into animal models to assess therapeutic potential in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.